![molecular formula C7H4BrCl3 B1529139 5-(Bromomethyl)-1,2,3-trichlorobenzene CAS No. 1261828-98-1](/img/structure/B1529139.png)
5-(Bromomethyl)-1,2,3-trichlorobenzene
Overview
Description
5-(Bromomethyl)-1,2,3-trichlorobenzene, also known as 5-Bromo-1,2,3-trichlorobenzene or 5-Bromo-TCB, is an organobromine compound belonging to the family of halogenated aromatic hydrocarbons. It is a colorless solid that is used in a variety of industrial applications, including as a reagent in the synthesis of organic compounds and as a preservative for food and beverages. 5-Bromo-TCB is also used as a flame retardant in plastics and textiles.
Scientific Research Applications
Synthesis of Molecular Receptors and Scaffolds
- 5-(Bromomethyl)-1,2,3-trichlorobenzene derivatives have been used as intermediates in the synthesis of complex organic compounds, such as 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, which serve as versatile molecular scaffolds for creating various molecular receptors (Wallace et al., 2005).
Development of Antagonists in Medicinal Chemistry
- These compounds have been instrumental in the development of non-peptide small molecular antagonist benzamide derivatives, showcasing their potential in medicinal chemistry (Bi, 2015).
Polymer Synthesis and Modification
- Research has shown that 5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, can undergo self-condensation to create hyperbranched polymers with significant molecular weight. These polymers contain numerous phenolic hydroxyl groups which can be readily modified (Uhrich et al., 1992).
Chemical Synthesis and Catalysis
- These compounds are used in various chemical syntheses, such as the preparation of hexakis(bromomethyl)benzene and its subsequent transformations, demonstrating their utility in complex chemical processes (Gavette et al., 2008).
- They are also employed in the synthesis of organometallic compounds and in the study of their crystal structures, as seen in the research involving 1,3,5-tri- and 1,2,4,5-tetrasubstituted tin and mercury derivatives of benzene (Rot et al., 2000).
Photostimulated Reactions
- In the realm of organic chemistry, these compounds play a crucial role in photostimulated reactions, offering pathways for novel synthetic processes (Vaillard et al., 2004).
Environmental Chemistry
- They are also significant in environmental chemistry, particularly in studies involving the catalytic oxidation of chlorinated benzenes, which helps understand pollution control and treatment processes (Wang et al., 2015).
Advanced Materials and Fuel Cells
- In materials science, such compounds are utilized in the fabrication of crosslinked polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells, indicating their importance in energy-related applications (Yang et al., 2018).
properties
IUPAC Name |
5-(bromomethyl)-1,2,3-trichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIOTIMDJRLRFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-1,2,3-trichlorobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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